N-[(2-ethyltriazol-4-yl)methyl]-1-(1-methylpyrazol-3-yl)ethanamine
Description
N-[(2-ethyltriazol-4-yl)methyl]-1-(1-methylpyrazol-3-yl)ethanamine is a synthetic organic compound that features both triazole and pyrazole rings. These heterocyclic structures are known for their diverse biological activities and are commonly found in pharmaceuticals and agrochemicals. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Properties
IUPAC Name |
N-[(2-ethyltriazol-4-yl)methyl]-1-(1-methylpyrazol-3-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N6/c1-4-17-13-8-10(14-17)7-12-9(2)11-5-6-16(3)15-11/h5-6,8-9,12H,4,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTUXTGKWHGQXIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1N=CC(=N1)CNC(C)C2=NN(C=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-ethyltriazol-4-yl)methyl]-1-(1-methylpyrazol-3-yl)ethanamine typically involves the formation of the triazole and pyrazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the triazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. The pyrazole ring can be formed through the condensation of hydrazine with a 1,3-dicarbonyl compound. The final coupling step involves the reaction of the triazole and pyrazole intermediates under suitable conditions, such as the presence of a base or a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[(2-ethyltriazol-4-yl)methyl]-1-(1-methylpyrazol-3-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the triazole or pyrazole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Scientific Research Applications
N-[(2-ethyltriazol-4-yl)methyl]-1-(1-methylpyrazol-3-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It can interact with various enzymes and receptors, making it a candidate for drug discovery.
Medicine: The compound’s potential therapeutic properties are investigated for the treatment of diseases. Its ability to modulate biological pathways makes it a promising lead compound in medicinal chemistry.
Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of N-[(2-ethyltriazol-4-yl)methyl]-1-(1-methylpyrazol-3-yl)ethanamine involves its interaction with specific molecular targets. The triazole and pyrazole rings can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biological pathways, resulting in various physiological effects. The compound’s ability to form hydrogen bonds and other non-covalent interactions with its targets is crucial for its activity.
Comparison with Similar Compounds
Similar Compounds
1-(1-methylpyrazol-3-yl)ethanamine: This compound shares the pyrazole ring but lacks the triazole moiety.
N-[(2-methyltriazol-4-yl)methyl]-1-(1-methylpyrazol-3-yl)ethanamine: Similar structure with a methyl group instead of an ethyl group on the triazole ring.
N-[(2-ethyltriazol-4-yl)methyl]-1-(1-ethylpyrazol-3-yl)ethanamine: Similar structure with an ethyl group on the pyrazole ring.
Uniqueness
N-[(2-ethyltriazol-4-yl)methyl]-1-(1-methylpyrazol-3-yl)ethanamine is unique due to the specific substitution pattern on the triazole and pyrazole rings. This unique structure allows for distinct interactions with biological targets, making it a valuable compound in research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
